

Physical and chemical properties of 2-Amino-5-Bromo-4-Methylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-Bromo-4-Methylthiazole

Cat. No.: B1282055

[Get Quote](#)

2-Amino-5-Bromo-4-Methylthiazole: A Technical Guide

Introduction

2-Amino-5-Bromo-4-Methylthiazole is a heterocyclic compound featuring a thiazole ring, which is a prominent scaffold in medicinal chemistry. As a substituted 2-aminothiazole, it serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules, including potential antibiotics and anti-tumor drugs.^[1] The presence of amino, bromo, and methyl functional groups on the thiazole core provides multiple reaction sites for further chemical modification, making it a versatile reagent for drug discovery and development professionals. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis protocols, and analytical characterization.

Core Properties and Identifiers

The fundamental identifiers and physical characteristics of **2-Amino-5-Bromo-4-Methylthiazole** are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference(s)
CAS Number	3034-57-9	[2]
Molecular Formula	C ₄ H ₅ BrN ₂ S	[2] [3]
Molecular Weight	193.06 g/mol	[1] [2]
Canonical SMILES	CC1=C(Br)SC(=N)N1	[4]
InChI Key	OTWSIBXEPMKIFH-UHFFFAOYSA-N	[5]
Topological Polar Surface Area	67.2 Å ²	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	3	[6]

Table 2: Physical and Chemical Properties

Property	Value	Reference(s)
Appearance	White crystalline solid	[1]
Melting Point	105-108.5 °C (decomposes)	[1]
Boiling Point (Predicted)	298.3 ± 20.0 °C at 760 mmHg	[1] [3]
Density (Predicted)	1.806 ± 0.06 g/cm ³	[1] [3]
Flash Point (Predicted)	134.2 °C	[3]
Vapor Pressure (Predicted)	0.001 mmHg at 25°C	[1]
Refractive Index (Predicted)	1.661	[1]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of **2-Amino-5-Bromo-4-Methylthiazole**.

Synthesis Protocol: A Representative Method

The synthesis of **2-Amino-5-Bromo-4-Methylthiazole** is typically achieved via a two-step process involving the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole intermediate, followed by regioselective bromination at the 5-position.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole This foundational method involves the condensation of an α -haloketone with thiourea.

- Materials:

- Chloroacetone (1 equivalent)
- Thiourea (1.1 equivalents)
- Ethanol (as solvent)

- Procedure:

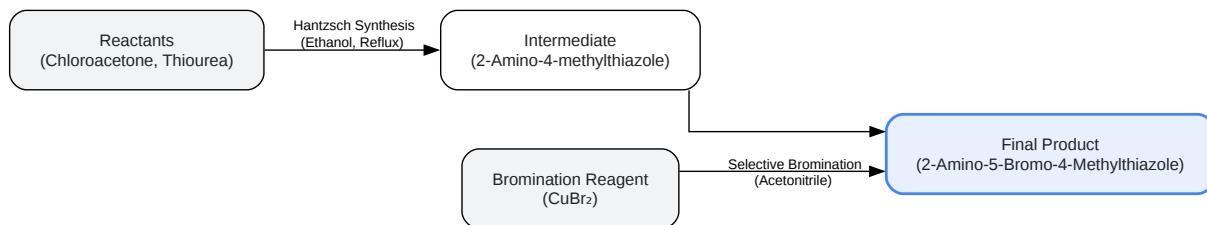
- Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
- Add chloroacetone to the solution.
- Heat the reaction mixture to reflux and maintain this temperature with stirring.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude intermediate, 2-amino-4-methylthiazole.

Step 2: Selective Bromination at the 5-Position This step introduces the bromine atom onto the thiazole ring. Using a reagent like Copper(II) bromide offers high regioselectivity for the 5-position, avoiding the use of elemental bromine.^[7]

- Materials:

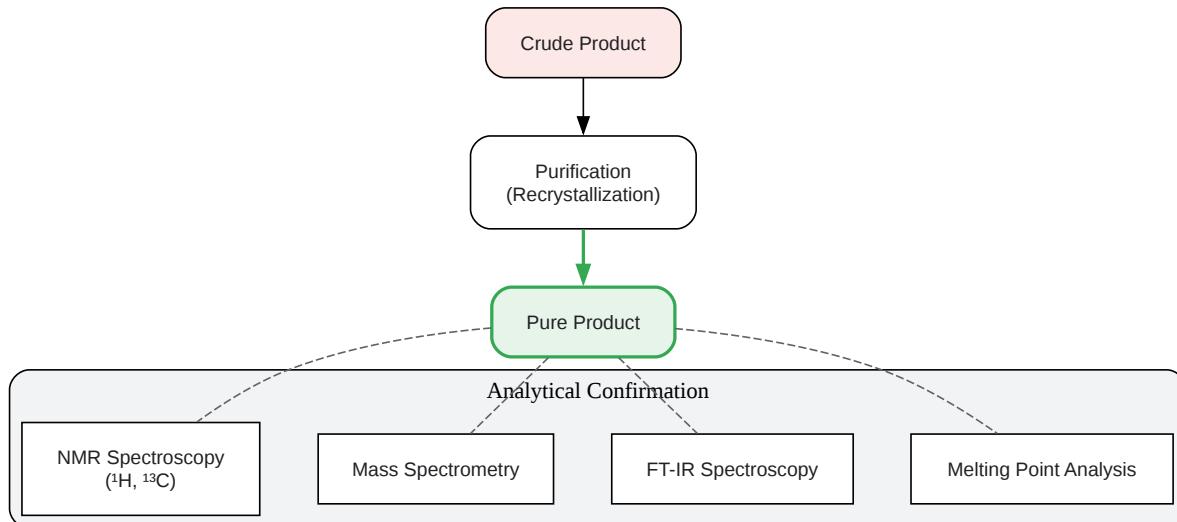
- 2-Amino-4-methylthiazole (from Step 1)
- Copper(II) bromide (CuBr_2)
- Acetonitrile (as solvent)
- Procedure:
 - In a suitable reaction vessel, dissolve the 2-amino-4-methylthiazole intermediate in acetonitrile.
 - Add Copper(II) bromide to the solution.
 - Stir the reaction mixture at room temperature.
 - Monitor the formation of the product by TLC.
 - Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
 - The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in *vacuo*.
 - The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Amino-5-Bromo-4-Methylthiazole**.^[7]

Characterization and Quality Control


Confirming the identity, structure, and purity of the synthesized compound is critical. A standard workflow involves multiple analytical techniques.

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the crude and purified product against a reference standard.
- Melting Point Analysis: A sharp melting point range is indicative of high purity. The observed melting point should be compared to the literature value.^[8]
- Spectroscopic Analysis:

- ^1H NMR: To confirm the presence of protons corresponding to the methyl group and the amine group.
- ^{13}C NMR: To identify the carbon atoms of the thiazole ring and the methyl group.
- FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine ($\sim 3400\text{-}3200\text{ cm}^{-1}$) and C-H bonds.[8]
- Mass Spectrometry (MS): To confirm the molecular weight. The presence of bromine will result in characteristic isotopic peaks ($[\text{M}+\text{H}]^+$ and $[\text{M}+\text{H}+2]^+$) of nearly equal intensity.[8]


Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the two-step synthesis of **2-Amino-5-Bromo-4-Methylthiazole**.

[Click to download full resolution via product page](#)

Caption: The workflow for the purification and analytical characterization of the final product.

Safety and Handling

2-Amino-5-Bromo-4-Methylthiazole is classified as a hazardous substance and requires careful handling.

- Hazards:
 - Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
 - Causes serious eye damage (Category 1).[3]
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3]

- In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[\[1\]](#) Seek immediate medical advice. [\[1\]](#)
- Storage:
 - Store in a cool, dark place under an inert atmosphere.[\[4\]](#) For long-term stability, it is recommended to store in a freezer at temperatures under -20°C.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-5-bromo-4-methylthiazole | CAS#:3034-57-9 | Chemsoc chemsrc.com
- 4. 3034-57-9|2-Amino-5-bromo-4-methylthiazole|BLD Pharm bldpharm.com
- 5. 2-Amino-5-bromo-4-methylthiazole hydrochloride 133692-16-7 sigmaaldrich.com
- 6. Page loading... guidechem.com
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-5-Bromo-4-Methylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282055#physical-and-chemical-properties-of-2-amino-5-bromo-4-methylthiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com